molecular formula C12H13BrN2S B1481895 4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2090941-51-6

4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1481895
CAS No.: 2090941-51-6
M. Wt: 297.22 g/mol
InChI Key: ZYVGCVHXQPFTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole is a versatile chemical scaffold designed for the discovery and development of novel therapeutic agents, particularly in the field of oncology. This multifunctional pyrazole derivative integrates a thiophene heterocycle and a reactive bromomethyl group, making it a valuable intermediate for constructing targeted inhibitors. Pyrazole-based compounds have demonstrated significant potential as anticancer agents, with research showing their ability to inhibit mutant KRAS G12C, a prevalent and challenging target in many solid tumors . Furthermore, the pyrazole core is a privileged structure in medicinal chemistry, known for contributing to potent biological activity in inhibitors targeting key metabolic enzymes such as lactate dehydrogenase (LDH), which plays a critical role in the glycolytic pathway of cancer cells . The specific substitution pattern on this pyrazole framework, including the cyclopropylmethyl and thiophen-2-yl moieties, is engineered to probe interactions with enzymatic active sites and adjacent hydrophobic cavities, thereby modulating oxidative stress responses and antiproliferative activity . As a key synthetic building block, this compound is intended for the synthesis of advanced analogues and bioconjugates to develop targeted therapies. It is supplied For Research Use Only and is strictly for laboratory applications, not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(bromomethyl)-1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2S/c13-6-10-8-15(7-9-3-4-9)14-12(10)11-2-1-5-16-11/h1-2,5,8-9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVGCVHXQPFTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CS3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a pyrazole ring with bromomethyl and thiophen-2-yl substituents, suggests potential interactions with various biological targets. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C12H12BrN3SC_{12}H_{12}BrN_3S and CAS number 2091213-45-3. The presence of the bromomethyl group enhances its electrophilic properties, while the thiophen-2-yl group may contribute to π-π interactions with biological macromolecules.

The biological activity of 4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole is primarily attributed to its ability to interact with specific enzymes and receptors. The bromomethyl moiety can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The thiophen-2-yl group may enhance binding affinity through non-covalent interactions such as hydrogen bonding and π-stacking.

Biological Activities

Recent studies have indicated a broad spectrum of biological activities for pyrazole derivatives, including:

  • Antitumor Activity : Compounds similar to 4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole have shown efficacy against various cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit the growth of multiple myeloma cells by targeting cereblon E3 ubiquitin ligase pathways .
  • Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase enzymes (COX), similar to celecoxib .
  • Antimicrobial Activity : Some pyrazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Case Studies

Several studies have explored the biological implications of pyrazole compounds:

  • Study on Antitumor Efficacy : A recent publication demonstrated that a related pyrazole compound effectively inhibited tumor growth in xenograft models by modulating BRD4 activity, a key regulator in cancer progression .
  • Inflammation Model : In an experimental model of inflammation, another derivative showed significant reduction in inflammatory markers, indicating potential use in treating inflammatory diseases .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleMechanism of ActionReference
AntitumorThalidomide analogsInhibition of cereblon E3 ligase
Anti-inflammatoryCelecoxibCOX inhibition
AntimicrobialVarious pyrazole derivativesDisruption of bacterial cell walls

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A detailed comparison with structurally related pyrazole derivatives is provided below:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Synthesis Yield/Notes
4-(Bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole Bromomethyl, cyclopropylmethyl, thiophen ~272.21 High reactivity at bromomethyl site Synthesis details not provided in evidence
4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole Bromomethyl, propargyl, CF3 267.05 Lab reagent for click chemistry Discontinued; purity ≥95%
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one Bromomethyl, 4-Cl-phenyl 381 ([M+H]⁺) Antimicrobial potential (inferred) Synthesized via Procedure A4
5-Bromo-3-chloro-N-(1-(cyclopropylmethyl)-1H-imidazol-4-yl)-2-hydroxybenzene-sulfonamide Cyclopropylmethyl, Br, Cl, sulfonamide ~452.57 WDR5-MYC inhibitor (anticancer target) 5% yield; LCMS confirmed
4-(Bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole Bromomethyl, isobutyl, thiophen-3-yl Not reported Structural analog with thiophen isomer Commercial availability (CAS 2091563-77-6)

Key Observations :

  • Bromomethyl Reactivity : The bromomethyl group in the target compound is a critical reactive site for nucleophilic substitution, similar to derivatives in and . This group facilitates further functionalization, such as coupling with sulfonamides or aryl groups .
  • Cyclopropylmethyl vs. Other Alkyl Groups : The cyclopropylmethyl substituent (target compound) introduces ring strain and unique steric effects compared to isobutyl () or propargyl () groups. Cyclopropane’s rigid geometry may enhance binding specificity in therapeutic targets .
  • Thiophen-2-yl vs. Other Aromatic Groups : The thiophen-2-yl moiety (target compound) offers distinct electronic properties compared to phenyl () or benzo[b]thiophen derivatives (). Thiophene’s sulfur atom may participate in hydrogen bonding or hydrophobic interactions in biological systems .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole typically follows a multi-step approach:

  • Step 1: Construction of the pyrazole core with appropriate substituents (thiophen-2-yl at C-3).
  • Step 2: N-alkylation at the N-1 position with cyclopropylmethyl bromide or equivalent alkylating agents.
  • Step 3: Introduction of the bromomethyl group at the C-4 position of the pyrazole ring.

Each step requires optimization of reaction conditions including choice of base, solvent, temperature, and catalysts to maximize yield and selectivity.

Alkylation of Pyrazole N-1 Position with Cyclopropylmethyl Bromide

One of the key steps is the N-alkylation of the pyrazole nitrogen with cyclopropylmethyl bromide. This reaction is commonly performed using a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Example procedure and conditions from literature:

Parameter Details
Starting material 1H-pyrazol-4-amine or methyl 5-hydroxy-2-methyl-pyrazole-3-carboxylate
Alkylating agent Cyclopropylmethyl bromide
Base Potassium carbonate (K2CO3) or sodium hydride (NaH)
Solvent DMF or acetonitrile
Temperature 20–90 °C (typical around 50–90 °C)
Reaction time 4–16 hours
Yield 24% to 78% depending on substrate and conditions
Work-up Filtration, extraction with ethyl acetate, washing, drying, and purification by column chromatography

This method yields N-(cyclopropylmethyl)-pyrazole derivatives with moderate to good yields (24% to 78%) depending on the exact pyrazole substrate and reaction conditions.

Bromomethylation at C-4 Position of Pyrazole

The introduction of the bromomethyl group at the C-4 position is often achieved by bromomethylation reactions using reagents such as bromomethyl halides or via halogenation of methyl-substituted pyrazoles.

While direct literature on bromomethylation of this specific pyrazole is limited, related methodologies involve:

  • Using bromomethylcyclopropane or bromomethyl derivatives as alkylating agents.
  • Employing bases like potassium carbonate or triethylamine to facilitate substitution.
  • Conducting reactions in solvents such as acetonitrile or DMF at elevated temperatures (up to 90 °C).

These conditions favor the selective substitution at the C-4 position without affecting other reactive sites.

Incorporation of the Thiophen-2-yl Group at C-3 Position

The arylation or heteroarylation at the C-3 position of pyrazole rings can be achieved via coupling reactions such as:

  • Copper(I)-catalyzed coupling of pyrazole derivatives with thiophen-2-yl halides in the presence of bases like potassium carbonate.
  • Palladium-catalyzed cross-coupling reactions (Suzuki, Stille) with thiophen-2-yl boronic acids or stannanes.

These methods allow the installation of the thiophen-2-yl substituent with good regioselectivity and yields.

Challenges and Optimization

  • Regioselectivity: Pyrazole rings can undergo alkylation or substitution at multiple positions. Controlling conditions to favor N-1 alkylation and C-4 bromomethylation is critical.
  • Side reactions: Formation of bis-alkylated or regioisomeric products can occur, requiring chromatographic separation.
  • Reaction yields: Vary widely depending on substrate purity, base strength, solvent choice, and temperature.

Optimization often involves screening bases, solvents, and reaction times to maximize yield and purity.

Summary Table of Preparation Methods

Step Reagents & Conditions Yield (%) Notes
N-1 Alkylation with cyclopropylmethyl bromide Pyrazole + cyclopropylmethyl bromide, K2CO3 or NaH, DMF or acetonitrile, 50–90 °C, 4–16 h 24–78 Moderate to good yields; base and solvent critical
Bromomethylation at C-4 Bromomethyl halide, K2CO3 or triethylamine, acetonitrile, 20–90 °C Not explicitly reported; analogous reactions ~60–75% Requires careful control to avoid over-alkylation
Thiophen-2-yl substitution at C-3 CuI-diamine catalysis, aryl iodides/bromides, K2CO3 base, DMF or similar Good yields (varies) Copper-catalyzed coupling effective for heteroaryl installation

Detailed Research Findings

  • Copper-catalyzed coupling with aryl iodides/bromides is a robust method for installing the thiophen-2-yl group at C-3 of pyrazoles, using K2CO3 as base and CuI-diamine catalysts.
  • N-alkylation with cyclopropylmethyl bromide is efficiently conducted in polar aprotic solvents with potassium carbonate or sodium hydride bases, yielding the N-(cyclopropylmethyl) pyrazole intermediate in up to 78% yield.
  • Attempts to cyclize 1,3-diketone intermediates bearing cyclopropylmethyl groups to pyrazoles can lead to regioisomer mixtures; thus, direct alkylation strategies are preferred for late-stage functionalization.
  • Bromomethylation reactions require careful temperature and reagent control to avoid side products, with typical conditions involving heating in acetonitrile with K2CO3 or triethylamine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves multi-step strategies:

Cyclopropane Introduction : Alkylation of a pyrazole precursor with (bromomethyl)cyclopropane under mild basic conditions (e.g., K2_2CO3_3 in DMF) to install the cyclopropylmethyl group .

Bromomethylation : Use of brominating agents (e.g., NBS or PBr3_3) in inert solvents (DCM or THF) to introduce the bromomethyl substituent at the 4-position .

Thiophene Functionalization : Suzuki-Miyaura coupling or direct substitution to attach the thiophen-2-yl group at the 3-position, using Pd catalysts and optimized ligand systems .

  • Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (e.g., from EtOH) ensure high purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the 3D structure, confirming substituent positions and bond angles. For example, orthorhombic crystal systems (space group P21_121_121_1) with unit-cell parameters (a = 11.35 Å, b = 14.05 Å, c = 15.95 Å) are typical for brominated pyrazoles .
  • NMR Spectroscopy : 1^1H NMR confirms the bromomethyl signal (~δ 4.5–5.0 ppm as a singlet) and cyclopropylmethyl protons (δ 0.5–1.2 ppm). 13^{13}C NMR identifies quaternary carbons adjacent to bromine (~δ 30–35 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak [M+H]+^+ at m/z 351.02 (calculated for C13_{13}H14_{14}BrN3_3S) .

Q. What are the key reactivity patterns of the bromomethyl group in this compound?

  • Methodological Answer : The bromomethyl group undergoes:

  • Nucleophilic Substitution : Reacts with amines (e.g., piperazine) or thiols in polar aprotic solvents (DMF, DMSO) to form alkylated derivatives. For example, substitution with NaN3_3 yields an azide intermediate for click chemistry .
  • Elimination Reactions : Under strong bases (e.g., DBU), it may form alkenes via dehydrohalogenation.
  • Cross-Coupling : Participates in Buchwald-Hartwig amination with arylboronic acids under Pd catalysis .

Advanced Research Questions

Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The cyclopropylmethyl group at N1 creates steric hindrance, slowing reactions at the 4-position. Molecular modeling (e.g., DFT calculations) predicts collision diameters and transition-state geometries .
  • Electronic Effects : The electron-withdrawing bromomethyl group activates the pyrazole ring for electrophilic substitution at C5. Hammett parameters (σm_m) guide predictions of reaction rates .
  • Case Study : Suzuki coupling with 4-fluorophenylboronic acid requires Pd(OAc)2_2/XPhos as a catalyst system to overcome steric barriers .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Glide software models interactions with ATP-binding pockets (e.g., WDR5-MYC inhibitors). The thiophene ring’s π-π stacking with Phe residues and bromomethyl’s hydrophobic interactions are critical .
  • Molecular Dynamics (MD) : Simulations (NAMD/GROMACS) assess stability of ligand-protein complexes. RMSD plots (<2 Å over 100 ns indicate stable binding) .
  • QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity (e.g., Br vs. CF3_3) with IC50_{50} values in enzyme assays .

Q. How can derivatives be designed to enhance metabolic stability while retaining activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute bromomethyl with CF3_3 or CH2_2OCH3_3 to reduce CYP450-mediated oxidation.
  • Pro-drug Strategies : Convert the bromomethyl group to a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .
  • Metabolic Hotspot Analysis : Use liver microsome assays (e.g., human hepatocytes) to identify vulnerable sites. Deuterium incorporation at C-H bonds slows metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.